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molecular formula C7H5BrN2OS B2381016 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone CAS No. 848357-82-4

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone

Cat. No. B2381016
M. Wt: 245.09
InChI Key: ONRCUSFGTGNYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928231B2

Procedure details

A mixture of 1-(5-bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone [12.0 g, 49.0 mmol Intermediate (51)], 1,4-dioxane (120 mL), and 2 M aqueous potassium carbonate (80.0 mL) was stirred at 95° C. under nitrogen. After 20 hours, the reaction mixture was cooled to room temperature and then diluted with ethyl acetate (200 mL). The mixture was washed twice with water (100 mL) and brine (100 mL) successively, dried over magnesium sulfate, and concentrated in vacuo. The product was dried under vacuum to give 5-bromo-1H-thieno[3,2-c]pyrazole [9.48 g, 95%, Intermediate (52)] as an off-white solid. TLC Rf 0.26 (silica, 1:1 ethyl acetate/heptane); LC/MS: 202.93 (M+H), RT=2.79 minutes; 1H NMR (300 Mhz, CDCl3) δ 10.8 (br s, 1H), 7.70 (s, 1H), 7.12 (s, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:9][C:8]2[CH:7]=[N:6][N:5](C(=O)C)[C:4]=2[CH:3]=1.O1CCOCC1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[Br:1][C:2]1[S:9][C:8]2[CH:7]=[N:6][NH:5][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=2N(N=CC2S1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2N(N=CC2S1)C(C)=O
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
80 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The mixture was washed twice with water (100 mL) and brine (100 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC=2NN=CC2S1
Measurements
Type Value Analysis
AMOUNT: MASS 9.48 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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